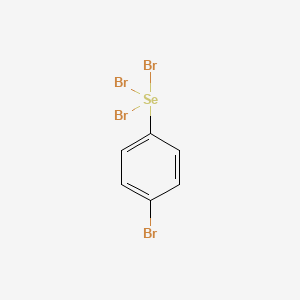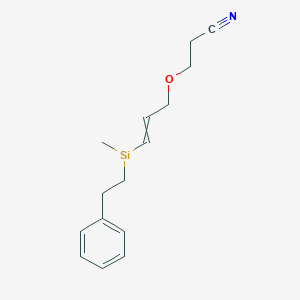![molecular formula C10H18O2Si B14543997 2-Methyl-3-[(trimethylsilyl)oxy]cyclohex-2-en-1-one CAS No. 62269-49-2](/img/structure/B14543997.png)
2-Methyl-3-[(trimethylsilyl)oxy]cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-[(trimethylsilyl)oxy]cyclohex-2-en-1-one is an organic compound that features a cyclohexenone core with a trimethylsilyl group attached to the oxygen atom. This compound is of significant interest in organic synthesis due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(trimethylsilyl)oxy]cyclohex-2-en-1-one typically involves the reaction of 4,4-dimethylcyclohexane-1,3-dione with hexamethyldisilazane (HMDS) under mild conditions. This reaction is catalyzed by iridium and involves allylic enolization and keto-enol isomerization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as those used in laboratory settings, often scaled up with appropriate adjustments to reaction conditions and catalysts to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[(trimethylsilyl)oxy]cyclohex-2-en-1-one undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Methyl-3-[(trimethylsilyl)oxy]cyclohex-2-en-1-one is utilized in various scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which 2-Methyl-3-[(trimethylsilyl)oxy]cyclohex-2-en-1-one exerts its effects involves its ability to undergo keto-enol isomerization. This process is facilitated by the presence of the trimethylsilyl group, which stabilizes the enolate form and enhances the compound’s reactivity in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A versatile intermediate used in the synthesis of various chemical products.
3-Methyl-2-cyclohexen-1-one: An insect sex pheromone and a starting material for the synthesis of complex organic molecules.
Uniqueness
2-Methyl-3-[(trimethylsilyl)oxy]cyclohex-2-en-1-one is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability compared to other cyclohexenone derivatives. This makes it particularly valuable in synthetic organic chemistry for the development of new reactions and the synthesis of complex molecules.
Properties
CAS No. |
62269-49-2 |
|---|---|
Molecular Formula |
C10H18O2Si |
Molecular Weight |
198.33 g/mol |
IUPAC Name |
2-methyl-3-trimethylsilyloxycyclohex-2-en-1-one |
InChI |
InChI=1S/C10H18O2Si/c1-8-9(11)6-5-7-10(8)12-13(2,3)4/h5-7H2,1-4H3 |
InChI Key |
IFWOXYMKWGZSQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCCC1=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[(Diphenylmethyl)amino]-2-oxoethyl}-1-methylpiperidin-1-ium iodide](/img/structure/B14543916.png)


![2-[(2-Chlorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B14543936.png)




![(E)-Bis{2-[(4-methylphenyl)sulfanyl]phenyl}diazene](/img/structure/B14543975.png)




![1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methoxybenzene](/img/structure/B14543995.png)
